7-(2-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-(2-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that features a unique structure combining thienyl and pyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with a suitable amine, followed by cyclization using a dehydrating agent . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
7-(2-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl and pyridinone moieties can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(2-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism by which 7-(2-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Pyridine derivatives: Compounds like 2-thienylpyridine have similar structural features and applications.
Uniqueness
7-(2-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one stands out due to its combined thienyl and pyridinone moieties, which confer unique chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C11H9NOS2 |
---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
7-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C11H9NOS2/c13-10-6-7(9-2-1-4-14-9)11-8(12-10)3-5-15-11/h1-5,7H,6H2,(H,12,13) |
InChI Key |
VPATVYVWRNXCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC=CS3 |
Origin of Product |
United States |
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